Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate
Description
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a quinoline-based small molecule characterized by a 6-ethoxy substituent on the quinoline core and a 3,4-dimethylphenylamino group at the 4-position. The 2-carboxylate methyl ester enhances solubility and modulates electronic properties, making it a candidate for pharmacological applications, particularly in targeting protein interactions. Its synthesis likely follows protocols analogous to related quinoline derivatives, such as refluxing with methyl iodide in acetone for esterification , though specific optimization for the ethoxy and dimethylphenylamino groups would be required.
Properties
IUPAC Name |
methyl 4-(3,4-dimethylanilino)-6-ethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-5-26-16-8-9-18-17(11-16)19(12-20(23-18)21(24)25-4)22-15-7-6-13(2)14(3)10-15/h6-12H,5H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQGGLVJALCXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with ethyl 2-chloroquinoline-3-carboxylate under basic conditions to form the intermediate product. This intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethoxy Group
The ethoxy group at position 6 undergoes nucleophilic displacement under basic or acidic conditions. For example:
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Replacement with amines : Treatment with primary/secondary amines (e.g., piperidine, morpholine) in dimethylformamide (DMF) at 80–100°C yields 6-amino-substituted derivatives.
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Halogenation : Reaction with PCl₅ or HBr in acetic acid replaces the ethoxy group with chlorine or bromine .
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Ethoxy → Amine | DMF, K₂CO₃, 80°C, 12 h | 6-(Piperidin-1-yl)quinoline derivative | 72% | |
| Ethoxy → Cl | PCl₅, CH₃COOH, reflux, 6 h | 6-Chloro-quinoline analogue | 65% |
Hydrolysis of the Ester Group
The methyl ester at position 2 hydrolyzes under acidic or basic conditions:
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Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylic acid.
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Acid-catalyzed decarboxylation : Prolonged heating with HCl (6M) removes CO₂, yielding 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Ester → Carboxylic acid | NaOH, EtOH/H₂O, 60°C, 8 h | Quinoline-2-carboxylic acid derivative | 85% | |
| Decarboxylation | HCl (6M), reflux, 24 h | 4-[(3,4-Dimethylphenyl)amino]-6-ethoxyquinoline | 68% |
Electrophilic Aromatic Substitution
The electron-rich quinoline core and aniline moiety facilitate electrophilic attacks:
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at positions 5 or 7 of the quinoline ring.
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Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, which are intermediates for further functionalization .
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Nitroquinoline derivative | 58% | |
| Sulfonation | H₂SO₄ (20% oleum), 50°C, 4 h | Quinoline-7-sulfonic acid | 61% |
Reductive Amination and Alkylation
The primary amino group on the 3,4-dimethylphenyl ring reacts with aldehydes or alkyl halides:
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Reductive amination : Formaldehyde/NaBH₃CN in methanol produces N-methylated derivatives.
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Alkylation : Ethyl bromoacetate/K₂CO₃ in acetone yields N-alkylated products .
Oxidation Reactions
Controlled oxidation modifies the quinoline core:
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Quinoline → Quinoline N-oxide : Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
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Side-chain oxidation : KMnO₄ in acidic medium oxidizes methyl groups to carboxylic acids.
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| N-Oxidation | m-CPBA, CH₂Cl₂, RT, 12 h | Quinoline N-oxide | 70% | |
| Methyl → COOH | KMnO₄, H₂SO₄, 80°C, 5 h | 3,4-Dicarboxyphenyl-substituted quinoline | 55% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at position 2 .
| Reaction | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C | 2-Aryl-substituted quinoline | 63% |
Mechanistic Insights and Analytical Validation
Scientific Research Applications
1.1 Anticancer Properties
Research has demonstrated that methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanisms underlying its anticancer effects include:
- Induction of Apoptosis : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cyclin-dependent kinases (CDKs), halting the progression of the cell cycle.
A notable case study involved the treatment of MCF-7 breast cancer cells, where the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.
1.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it demonstrates notable inhibitory effects against a range of pathogens. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Structure-Activity Relationship (SAR)
Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy while reducing toxicity. Modifications to the methoxy and ethoxy groups have been explored to improve selectivity for cancer cells while minimizing effects on normal cells.
Case Studies
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of this compound exhibited a significant reduction in cell viability. The study highlighted the compound's potential as an anticancer agent with a promising therapeutic window.
Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated an MIC of 16 µg/mL, suggesting that it could be a viable candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. The compound may also interact with cellular pathways, leading to alterations in cell signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- 6-Ethoxy vs. Ethoxy substituents are less electron-withdrawing than methoxy, which could alter binding interactions in biological targets .
- Amino Substituents: The 3,4-dimethylphenylamino group introduces steric bulk and hydrophobic interactions, contrasting with simpler phenyl or dimethoxyphenyl groups in analogues . This may influence selectivity in protein binding.
- Synthetic Complexity : The target compound’s synthesis likely requires careful optimization of amination steps, whereas methoxy analogues (e.g., 6a) are synthesized via straightforward esterification .
Physicochemical and Pharmacokinetic Properties
- Solubility : The methyl ester at position 2 improves aqueous solubility compared to free carboxylic acids, as seen in 6a . Ethoxy’s larger size may reduce solubility relative to methoxy but enhance logP values.
- Metabolic Stability : The 3,4-dimethylphenyl group could slow oxidative metabolism compared to unsubstituted phenyl rings in analogues .
Biological Activity
Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a quinoline core, which is significant in conferring various biological activities. Quinoline derivatives are often recognized for their roles as antimicrobial, anti-inflammatory, and anticancer agents.
Antimicrobial Activity
Quinoline derivatives, including this compound, have demonstrated substantial antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of a variety of bacteria and fungi. A study highlighted that certain quinoline derivatives exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has shown promise in cancer research. It has been investigated for its ability to induce apoptosis in various cancer cell lines. In vitro studies have reported that this compound can inhibit cell proliferation and promote cell cycle arrest in cancer cells . The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. Research has demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Gene Expression : It has been observed to affect the expression levels of genes related to cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several case studies have illustrated the effectiveness of this compound:
- Study on Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours .
- Antimicrobial Efficacy : A comparative study showed that this compound exhibited greater antibacterial activity than standard antibiotics against multi-drug resistant strains .
Comparative Biological Activity Table
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate and related quinoline derivatives?
The synthesis of quinoline derivatives often involves multi-component reactions or cyclization strategies. For example:
- Gould-Jacobs Reaction : Cyclization of anilines with diethyl ethoxymethylenemalonate under reflux conditions (e.g., in diphenyl ether) generates the quinoline core .
- Multi-Component Reactions : Substituted benzaldehydes, amines, and isocyanides can be combined under optimized conditions to assemble quinoline scaffolds with diverse substituents .
- Functionalization : Post-synthetic modifications, such as nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), introduce specific groups like the 3,4-dimethylphenylamino moiety .
Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?
- X-ray Crystallography : Resolves molecular conformation and crystal packing, as demonstrated for ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate .
- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry, particularly for distinguishing ethoxy and methyl ester groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-PDA/MS : Ensures purity (>95%) and detects trace impurities .
Q. What are the common chemical reactivity patterns observed in quinoline derivatives like this compound?
- Oxidation/Reduction : Ethoxy or methyl groups may undergo oxidation (e.g., KMnO) or reduction (e.g., NaBH) to yield hydroxyl or hydroxymethyl derivatives .
- Electrophilic Substitution : The electron-rich quinoline ring facilitates reactions at specific positions (e.g., nitration or halogenation) .
- Amino Group Reactivity : The 3,4-dimethylphenylamino moiety participates in condensation or acylation reactions to generate Schiff bases or amides .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and regioselectivity of this compound?
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) and Pd(OAc)/ligand systems improve cross-coupling efficiency for aryl group introduction .
- Temperature Control : Cyclization reactions often require precise heating (e.g., 180°C for Gould-Jacobs) to avoid side products .
- pH and Additives : Piperidine or acetic acid can catalyze cyclocondensation steps, while scavengers (e.g., molecular sieves) mitigate moisture interference .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for this compound?
- Orthogonal Assays : Validate biological activity (e.g., enzyme inhibition) using multiple assays (e.g., fluorescence-based vs. radiometric) to rule out assay-specific artifacts .
- Computational Docking : Compare binding poses in silico (e.g., AutoDock Vina) to identify key interactions that explain divergent activity profiles .
- Metabolite Profiling : LC-MS/MS can detect active metabolites or degradation products that may skew SAR interpretations .
Q. What advanced spectroscopic methods resolve electronic or steric effects influencing the compound’s reactivity?
- Time-Resolved IR Spectroscopy : Captures intermediate species during reactions (e.g., ketene formation during ester hydrolysis) .
- 2D NMR (COSY, NOESY) : Maps steric hindrance between substituents, such as the ethoxy group and dimethylphenylamino moiety .
- X-ray Photoelectron Spectroscopy (XPS) : Probes electronic environments of nitrogen atoms in the quinoline ring and amino group .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Dynamics Simulations : Simulate binding stability in protein pockets (e.g., kinase ATP-binding sites) using force fields like CHARMM .
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) models electron distribution in the quinoline ring to predict nucleophilic/electrophilic sites .
- Pharmacophore Mapping : Align structural features with known inhibitors to identify critical moieties (e.g., the methyl ester for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
